molecular formula C17H11F3N4 B2625337 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 244167-61-1

2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2625337
CAS No.: 244167-61-1
M. Wt: 328.298
InChI Key: RUAQIBPYCFKAOL-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzimidazole-Acrylonitrile Hybrid Compounds

Benzimidazole-acrylonitrile hybrids emerged as a distinct chemical class in the early 21st century, combining the pharmacophoric benzimidazole moiety with acrylonitrile’s electronic versatility. Initial synthetic efforts focused on antitubercular agents, as demonstrated by 2020 research where derivatives exhibited potent activity against Mycobacterium tuberculosis H37Rv (MIC: 0.78 μg/mL). Subsequent studies expanded their applications, with a 2024 investigation reporting urease inhibition (IC50: 1.22–28.45 μM) surpassing hydroxyurea’s efficacy.

The structural evolution of these hybrids reveals three developmental phases:

  • First-generation analogs : Simple benzimidazole-acrylonitrile conjugates targeting microbial pathogens.
  • Second-generation derivatives : Incorporation of electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding.
  • Third-generation hybrids : Dual-functional molecules combining enzymatic inhibition with antifungal properties through strategic substituent placement.

Table 1: Key Milestones in Benzimidazole-Acrylonitrile Hybrid Development

Year Innovation Biological Activity
2020 Antimycobacterial lead optimization 2.8 log reduction in dormant TB
2024 Urease inhibition with mixed kinetics IC50 = 1.22 μM (TM11)
2025 Structural characterization via PubChem 3D conformational analysis

Molecular docking studies of prototype compounds like TM11 demonstrate hydrogen bonding with urease’s His593 and Lys607 residues, while π-π stacking interactions stabilize the benzimidazole-enzyme complex. These findings established benzimidazole-acrylonitrile hybrids as privileged scaffolds in enzyme-targeted drug discovery.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAQIBPYCFKAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the trifluoromethyl group through electrophilic aromatic substitution. The final step involves the formation of the prop-2-enenitrile moiety via a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Comparative Overview of Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Activities Source
Target Compound C₁₇H₁₁F₃N₄ 340.3 3-(Trifluoromethyl)phenylamino Core benzimidazole-propenenitrile scaffold
AP30663 (Propenamide derivative) C₁₉H₁₆F₃N₅O 403.36 Propenamide group KCa2 potassium channel inhibitor
(2E)-2-(1-Ethyl-1H-1,3-benzodiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile C₁₉H₁₄F₃N₃ 349.34 Ethyl on benzimidazole; 2-trifluoromethylphenyl Enhanced lipophilicity
2-((4-Chlorophenyl)sulfonyl)-3-{[4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl]amino}prop-2-enenitrile C₂₁H₁₂Cl₂F₃N₃O₃S 514.30 Sulfonyl, pyridyloxy, chloro substituents High-purity API intermediate
2-[(Z)-Benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile C₁₉H₁₀ClF₃N₄O 402.76 Benzoyl, pyridinyl, chloro Predicted high density (1.38 g/cm³)

Detailed Analysis of Structural and Functional Differences

Core Scaffold Modifications
  • AP30663 () : Replaces the propenenitrile group with a propenamide (C=O-NR₂), introducing hydrogen-bonding capability. This modification likely enhances interaction with polar residues in the KCa2 channel, contributing to its clinical relevance in atrial fibrillation .
  • The 2-position trifluoromethylphenyl substitution (vs. 3-position in the target compound) may alter binding orientation due to electronic effects .
Heterocyclic Additions
  • Compounds (e.g., 9c): Incorporate triazole-thiazole extensions, increasing molecular complexity.
  • Compound : Features a pyridinyl-pyrazole system substituted with chlorine and trifluoromethyl groups. The electron-withdrawing chlorine may enhance electrophilic reactivity, while the pyridinyl group enables π-stacking in hydrophobic pockets .
Substituent Effects on Physicochemical Properties
  • Sulfonyl and Pyridyloxy Groups () : The sulfonyl group (-SO₂-) increases polarity and molecular weight (514.30 g/mol), which may reduce blood-brain barrier penetration but improve solubility in polar solvents. This compound is prioritized as an API intermediate due to its high purity .
  • Trifluoromethyl Positioning : The target compound’s 3-trifluoromethylphenyl group offers a balance between steric accessibility and electronic effects, whereas the 2-substituted analogue () may experience steric hindrance in binding pockets .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile , also referred to by its CAS number 244167-61-1, is a novel organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluation, particularly focusing on its antiviral properties and mechanisms of action.

Basic Information

PropertyValue
Chemical Formula C₁₇H₁₁F₃N₄
Molecular Weight 328.3 g/mol
IUPAC Name 2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Appearance Powder
Storage Temperature Room Temperature

Structure

The molecular structure includes a benzodiazole moiety and a trifluoromethylphenyl group, which are significant for its biological activity. The presence of the trifluoromethyl group is known to enhance the lipophilicity and biological interaction of compounds.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:

  • Ebola Virus Inhibition : In vitro studies have demonstrated that certain derivatives of benzimidazole exhibit potent activity against the Ebola virus (EBOV). Compounds with similar scaffolds showed effective concentrations (EC50) in the submicromolar range, indicating strong antiviral activity. Notably, compounds like 25a and 26a displayed EC50 values of 0.64 µM and 0.93 µM, respectively, with selectivity indices (SI) of 20 and 10, suggesting a favorable safety profile compared to standard treatments like Toremifene (EC50 = 0.38 µM, SI = 7) .

The mechanism by which these compounds exert their antiviral effects appears to involve inhibition of viral entry at the level of the Niemann-Pick C1-like protein (NPC1), crucial for EBOV infection. Molecular docking studies have indicated that these compounds bind effectively to NPC1, blocking the virus's ability to enter host cells .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety of new compounds. For example, in the aforementioned studies, the cytotoxic concentration (CC50) for compound 25a was found to be significantly higher than its effective concentration against EBOV, indicating a good therapeutic window .

Comparative Analysis of Antiviral Efficacy

A comparative analysis was conducted on various benzimidazole derivatives against EBOV:

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
25a0.6413.2120
26a0.939.1710
Toremifene0.382.507

This table illustrates that compounds derived from the same scaffold as our target compound exhibit promising antiviral properties with acceptable levels of cytotoxicity.

Q & A

Q. Basic

  • 1H NMR NOESY : Identifies spatial proximity of protons to confirm E/Z isomerism.
  • X-ray crystallography : Resolves absolute configuration. For example, SHELXL refinement in confirmed planar geometry and hydrogen bonding in similar benzodiazole derivatives .

How should researchers design experiments to evaluate this compound’s kinase inhibition potential?

Q. Advanced

  • In vitro assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR2).
  • Structure-activity relationship (SAR) : Modify the trifluoromethylphenyl group and measure IC₅₀ shifts.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

What computational strategies predict metabolic stability and toxicity profiles?

Q. Advanced

  • In silico ADMET : Tools like SwissADME predict CYP450 metabolism sites.
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS .
  • Toxicity screening : Use zebrafish models for acute toxicity and genotoxicity (Ames test) .

How can charge density analysis refine understanding of the compound’s electronic properties?

Q. Advanced

  • Multipole refinement (SHELXL): Maps electron density to quantify covalent vs. ionic bonding.
  • Quantum Topological Analysis (QTAIM) : Identifies critical points in electron density for bond characterization.
  • Compare with UV-Vis spectroscopy to correlate charge transfer transitions with reactivity .

What experimental controls are essential when assessing biological activity in cell-based assays?

Q. Advanced

  • Negative controls : Use solvent-only (DMSO) and inactive analogs (e.g., nitro-substituted derivatives).
  • Positive controls : Reference inhibitors (e.g., imatinib for kinase assays).
  • Dose-response curves : Ensure linearity (R² > 0.95) across 3-4 log units.
  • Cytotoxicity counter-screens : Measure viability via MTT assay to rule off-target effects .

How can reaction yields be optimized for large-scale synthesis?

Q. Basic

  • Solvent screening : Test DMF vs. THF for solubility and byproduct suppression.
  • Catalyst optimization : Transition metals (e.g., CuI) improve coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) .

What strategies address low reproducibility in crystallographic data?

Q. Advanced

  • Crystallization screens : Use vapor diffusion with 96-well plates (e.g., Hampton Index™ Kit).
  • Cryoprotection : Soak crystals in Paratone-N before flash-cooling.
  • Twinned data : Resolve via SHELXL TWIN commands or data merging .

How does the trifluoromethyl group influence bioactivity and physicochemical properties?

Q. Advanced

  • Lipophilicity : LogP increases by ~0.5–1.0 units (measured via shake-flask method).
  • Metabolic stability : 19F NMR tracks defluorination.
  • Target binding : Fluorine’s electronegativity enhances hydrogen bonding (e.g., kinase hinge region) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.